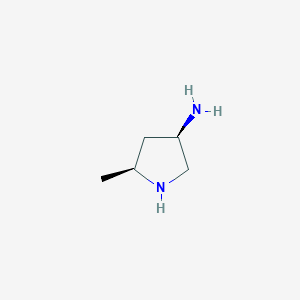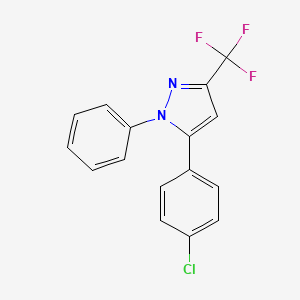
tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a thioxopyrrolidine ring, and a propanoate ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate typically involves the reaction of tert-butyl acrylate with a thioxopyrrolidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thioxopyrrolidine, followed by nucleophilic addition to the acrylate ester. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis. The use of flow microreactors has been reported to enhance the sustainability and versatility of the process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thioxopyrrolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Amino esters, alkoxy esters.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is investigated for its potential as a modulator of enzyme activity. The thioxopyrrolidine moiety can interact with enzyme active sites, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound has shown promise in medicinal chemistry as a scaffold for designing new drugs. Its unique structure allows for the incorporation of various functional groups, enabling the development of compounds with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxopyrrolidine ring can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active thioxopyrrolidine moiety, which can then exert its effects on the target pathways .
Comparación Con Compuestos Similares
tert-Butyl 3-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1-yl)propanoate: This compound has a similar ester linkage and thioxo group but features a dihydropyrimidine ring instead of a thioxopyrrolidine ring.
tert-Butyl 3-(2-oxopyrrolidin-1-yl)propanoate: This compound is similar but contains an oxopyrrolidine ring instead of a thioxopyrrolidine ring.
Uniqueness: tert-Butyl 3-(2-thioxopyrrolidin-1-yl)propanoate is unique due to the presence of the thioxopyrrolidine ring, which imparts distinct chemical and biological properties. The sulfur atom in the thioxo group can participate in unique interactions and reactions that are not possible with oxygen-containing analogs. This makes the compound valuable for specific applications where sulfur chemistry is advantageous.
Propiedades
Número CAS |
517104-00-6 |
|---|---|
Fórmula molecular |
C11H19NO2S |
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
InChI |
InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)6-8-12-7-4-5-9(12)15/h4-8H2,1-3H3 |
Clave InChI |
KFXCMPDJNWKZNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCN1CCCC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)

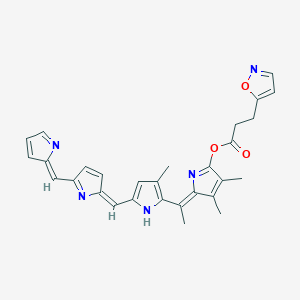
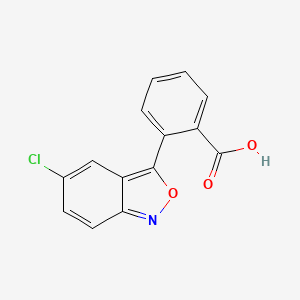
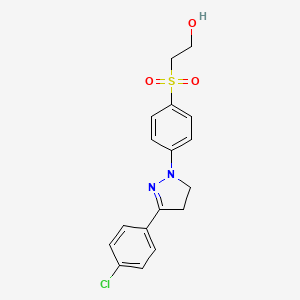
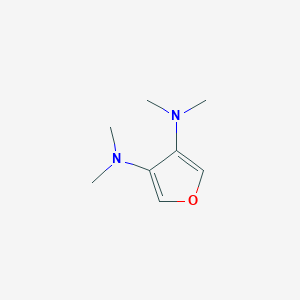

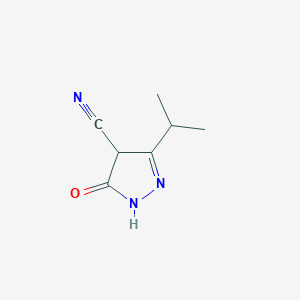
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
